![molecular formula C12H14O4S2 B14263867 Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate CAS No. 188593-64-8](/img/structure/B14263867.png)
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is a chemical compound known for its unique properties and applications. It is also referred to as N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. This compound is notable for its ability to chelate heavy metals, making it useful in various fields, including environmental science and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or thiols.
Wissenschaftliche Forschungsanwendungen
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for heavy metals in analytical chemistry.
Biology: Employed in studies involving metal ion homeostasis and detoxification.
Medicine: Investigated for its potential in treating heavy metal poisoning due to its chelating properties.
Industry: Utilized in the purification of industrial effluents containing heavy metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-bis(2-mercaptoethyl)isophthalamide: Similar structure but different functional groups.
Uniqueness
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is unique due to its dual thiol groups, which provide strong binding affinity for heavy metals. This makes it more effective in chelation compared to other similar compounds .
Eigenschaften
188593-64-8 | |
Molekularformel |
C12H14O4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
bis(2-sulfanylethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4S2/c13-11(15-4-6-17)9-2-1-3-10(8-9)12(14)16-5-7-18/h1-3,8,17-18H,4-7H2 |
InChI-Schlüssel |
OXKUOWHDARPANL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OCCS)C(=O)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.